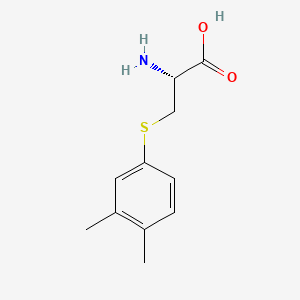![molecular formula C15H14BrClN2O B565746 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one CAS No. 1246816-60-3](/img/structure/B565746.png)
8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one and its derivatives are primarily involved in complex chemical synthesis processes. Studies have highlighted various methodologies and reactions involving this compound:
Ionic Liquid Mediated Synthesis:
- The synthesis of similar compounds in the presence of ionic liquids like 1-butyl-3-methylimidazolium bromide has been demonstrated, showcasing the potential for ionic liquids to facilitate chemical reactions and improve yields (Shaabani, Rahmati, & Moghimi Rad, 2008).
Palladium-Catalyzed Synthesis:
- A novel methodology involving palladium functionalized catalysts for the synthesis of isoquinolinoquinazolin derivatives has been described. This includes steps like intramolecular carbon-carbon bond formation, showcasing the compound's role in complex organic synthesis (Bahadorikhalili et al., 2018).
Synthesis Involving Microwave Irradiation:
- Techniques utilizing microwave irradiation have been employed for the rapid and efficient synthesis of related compounds, indicating the compound's significance in facilitating quicker reaction times and potentially higher yields (Bollini, González, & Bruno, 2009).
Anionic Cascade Recyclization:
- The compound's derivatives have been used in anionic cascade recyclization processes, highlighting its role in complex chemical transformations leading to the formation of novel heterocyclic structures (Ivanov, 2020).
Michael Reaction and Enamine Properties:
- Research has explored the enamine properties of similar compounds in the Michael Reaction, indicating its potential use in synthesizing a wide range of organic compounds with diverse biological activities (Potikha, Shkilna, Kisil’, & Kovtunenko, 2004).
Synthesis of Hydantoins and Thiohydantoins:
- The compound and its derivatives have been implicated in the synthesis of hydantoins and thiohydantoins, showcasing its versatility in the synthesis of bioactive molecules (Macháček, Jansa, Bertolasi, & Wsól, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-bromo-3-butyl-1-chloro-5H-imidazo[1,5-b]isoquinolin-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O/c1-2-3-4-12-18-15(17)13-14(20)11-7-10(16)6-5-9(11)8-19(12)13/h5-7H,2-4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNJODIFPPEZMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2N1CC3=C(C2=O)C=C(C=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184579 |
Source


|
| Record name | 8-Bromo-3-butyl-1-chloroimidazo[1,5-b]isoquinolin-10(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-60-3 |
Source


|
| Record name | 8-Bromo-3-butyl-1-chloroimidazo[1,5-b]isoquinolin-10(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246816-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-3-butyl-1-chloroimidazo[1,5-b]isoquinolin-10(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)

![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)

![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)







